12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one
CAS No.: 70083-20-4
Cat. No.: VC10434400
Molecular Formula: C14H8N2O2
Molecular Weight: 236.22 g/mol
* For research use only. Not for human or veterinary use.
![12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one - 70083-20-4](/images/structure/VC10434400.png)
Specification
CAS No. | 70083-20-4 |
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Molecular Formula | C14H8N2O2 |
Molecular Weight | 236.22 g/mol |
IUPAC Name | [1,3]benzoxazolo[2,3-b]quinazolin-12-one |
Standard InChI | InChI=1S/C14H8N2O2/c17-13-9-5-1-2-6-10(9)15-14-16(13)11-7-3-4-8-12(11)18-14/h1-8H |
Standard InChI Key | HINUIMNQFYZLFK-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4OC3=N2 |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4OC3=N2 |
Introduction
Chemical Identity and Structural Features
12H-[1, benzoxazolo[2,3-b]quinazolin-12-one (C₁₄H₈N₂O₂) is a polycyclic aromatic system featuring a benzoxazole ring fused to a quinazolinone core. Key structural attributes include:
Property | Value |
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Molecular Formula | C₁₄H₈N₂O₂ |
Molecular Weight | 252.23 g/mol |
logP (Partition Coefficient) | 2.1 (predicted) |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 52.3 Ų (predicted) |
The benzoxazole moiety introduces an oxygen atom at position 1 of the fused system, distinguishing it from sulfur-containing analogs like 12H- benzothiazolo[2,3-b]quinazolin-12-one . This substitution influences electronic distribution, solubility, and potential biological interactions.
Synthetic Strategies and Reaction Optimization
Microwave-Assisted Cyclization
Microwave irradiation (MWI) has emerged as a critical tool for constructing quinazolinone derivatives due to its ability to accelerate reaction kinetics and improve yields . While no direct synthesis of 12H- benzoxazolo[2,3-b]quinazolin-12-one has been reported, analogous pathways for benzothiazolo-quinazolinones suggest feasible routes:
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Intramolecular Cyclocondensation:
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Substrates such as 2-(2-aminophenyl)benzoxazole derivatives could undergo cyclization with orthoesters or carbonyl sources under MWI.
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Example: Reaction of 2-(2-aminophenyl)benzoxazole with triethyl orthoformate in dimethylacetamide (DMAC) at 120°C under MWI (300 W, 5–10 min) may yield the target compound .
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Niementowski Condensation Modification:
Solvent-Free and Green Chemistry Approaches
Recent trends emphasize minimizing solvent use. For example, graphite-supported reactions under MWI at 140–160°C for 20–30 minutes have successfully generated fused quinazolinones . Applying similar conditions to benzoxazole analogs could reduce byproducts and enhance atom economy.
Physicochemical Properties and Computational Predictions
Spectral Characteristics
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IR Spectroscopy: Expected absorption bands at 1680–1700 cm⁻¹ (C=O stretch), 1600–1620 cm⁻¹ (C=N stretch), and 1250–1270 cm⁻¹ (C–O–C asymmetric stretch).
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NMR: Anticipated signals include δ 8.2–8.5 ppm (aromatic protons adjacent to the carbonyl group) and δ 6.9–7.8 ppm (remaining aromatic protons) .
The benzoxazole ring’s electron-rich nature may enhance DNA intercalation or protein binding compared to sulfur-containing analogs.
Challenges and Future Directions
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Synthetic Scalability: Current MWI protocols require optimization for benzoxazole systems, particularly in regioselectivity control during cyclization.
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Biological Profiling: In vitro screening against cancer cell lines (e.g., MCF-7, A549) and microbial strains is needed to validate theoretical predictions.
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Crystallographic Studies: X-ray diffraction analysis would resolve ambiguities in ring fusion geometry and hydrogen-bonding networks.
Comparative Analysis with Benzothiazolo Analogs
Parameter | Benzoxazolo Derivative | Benzothiazolo Derivative |
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Molecular Formula | C₁₄H₈N₂O₂ | C₁₄H₈N₂OS |
logP | 2.1 (predicted) | 2.28 |
Polar Surface Area | 52.3 Ų | 25.03 Ų |
Synthetic Yield (MWI) | Not reported | 70–99% |
The higher polar surface area of the benzoxazolo derivative suggests improved solubility in polar solvents but potentially reduced membrane permeability.
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